1-(Adamantan-1-yl)-2-aminoethan-1-one hydrochloride
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Overview
Description
1-(Adamantan-1-yl)-2-aminoethan-1-one hydrochloride is a chemical compound that features an adamantane core structure Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure
Scientific Research Applications
1-(Adamantan-1-yl)-2-aminoethan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and unique structure.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
Target of Action
The primary target of 1-(Adamantan-1-yl)-2-aminoethan-1-one hydrochloride is Heme oxygenase 1 . Heme oxygenase 1 is an enzyme that plays a crucial role in the degradation of heme, a component of hemoglobin, to biliverdin, iron, and carbon monoxide .
Mode of Action
It is known that the compound interacts with the enzyme, potentially influencing its activity .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the metabolism of heme . By interacting with Heme oxygenase 1, the compound may influence the conversion of heme to biliverdin, iron, and carbon monoxide . This could have downstream effects on various physiological processes, including iron homeostasis and the response to oxidative stress .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with Heme oxygenase 1 . By influencing the activity of this enzyme, the compound could potentially affect various physiological processes, including the response to oxidative stress .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors . These could include the presence of other molecules that interact with Heme oxygenase 1, the pH and temperature of the environment, and the presence of other physiological or pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-2-aminoethan-1-one hydrochloride typically involves the reaction of adamantanone with ethylamine under acidic conditions to form the intermediate 1-(Adamantan-1-yl)-2-aminoethan-1-one. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yl)-2-aminoethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of adamantanol derivatives.
Substitution: Formation of various substituted adamantane derivatives.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral properties, particularly against influenza A.
Rimantadine: Similar to amantadine but with a different pharmacokinetic profile.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonist properties.
Uniqueness
1-(Adamantan-1-yl)-2-aminoethan-1-one hydrochloride is unique due to its specific structure, which combines the stability of the adamantane core with the reactivity of the aminoethanone group.
Properties
IUPAC Name |
1-(1-adamantyl)-2-aminoethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12;/h8-10H,1-7,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRIOKSNWKFNTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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